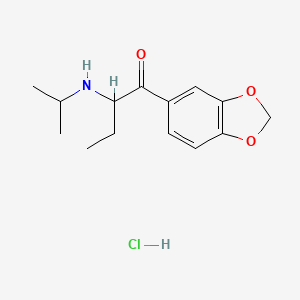
1,3-Diazidopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazidopropane is an organic compound characterized by the presence of two azido groups attached to a propane backbone. This compound is known for its high reactivity and is often used in various chemical synthesis processes. The molecular formula of this compound is C3H6N6, and it is typically a colorless liquid at room temperature.
Preparation Methods
1,3-Diazidopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dibromopropane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by azido groups. The reaction conditions typically require heating to ensure complete conversion .
Industrial production methods for this compound are similar but often involve larger scale equipment and more stringent safety protocols due to the compound’s explosive nature. The use of continuous flow reactors can help in managing the exothermic nature of the reaction and improve safety.
Chemical Reactions Analysis
1,3-Diazidopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds under strong oxidizing conditions.
Reduction: Reduction of this compound typically yields 1,3-diaminopropane, a useful intermediate in organic synthesis.
Common reagents used in these reactions include strong oxidizing agents like concentrated sulfuric acid and nitric acid, reducing agents like hydrogen gas in the presence of a catalyst, and alkynes for cycloaddition reactions. Major products formed from these reactions include nitro compounds, diamines, and triazoles.
Scientific Research Applications
1,3-Diazidopropane has several applications in scientific research:
Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Medicine: Triazole derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism by which 1,3-diazidopropane exerts its effects is primarily through its azido groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. This reaction is highly specific and efficient, making it useful in various applications, including drug development and material science. The molecular targets and pathways involved often include nucleophilic sites on other molecules, facilitating the formation of new covalent bonds .
Comparison with Similar Compounds
1,3-Diazidopropane can be compared with other azido compounds such as:
1,2-Diazidoethane: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
1,4-Diazidobutane: With a longer carbon chain, this compound has different physical properties and is used in different types of chemical synthesis.
Azidomethyl compounds: These compounds have azido groups attached to a methyl group, offering different reactivity patterns.
The uniqueness of this compound lies in its balance of reactivity and stability, making it versatile for various chemical transformations and applications .
Properties
CAS No. |
100910-72-3 |
|---|---|
Molecular Formula |
C3H6N6 |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
1,3-diazidopropane |
InChI |
InChI=1S/C3H6N6/c4-8-6-2-1-3-7-9-5/h1-3H2 |
InChI Key |
WXZXTRCKSOLGKX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
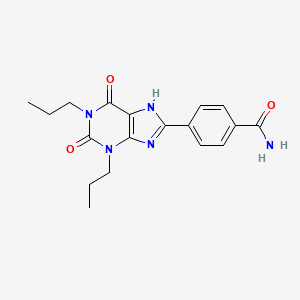
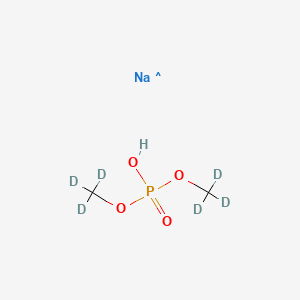
![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)
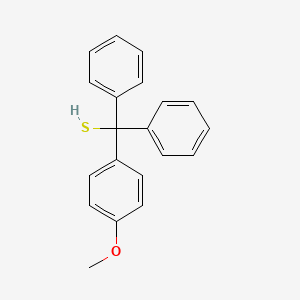
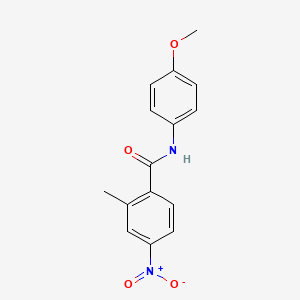



![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)


